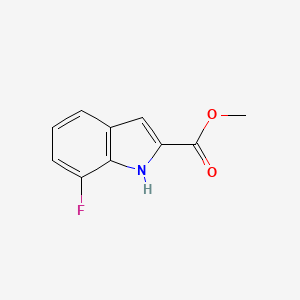

Methyl 7-fluoro-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

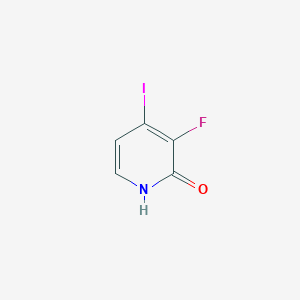

“Methyl 7-fluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It is a solid substance with a molecular weight of 193.18 . The compound is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been the focus of many researchers . One synthetic strategy involves the use of trimethylsilyl diazomethane as a CH2 source to convert indole 2-carboxylic acid to indole 2-carboxylate. In the next step, ammonium hydroxide or hydrazine hydrate is used for the synthesis of indole 2-carboxamide .Molecular Structure Analysis

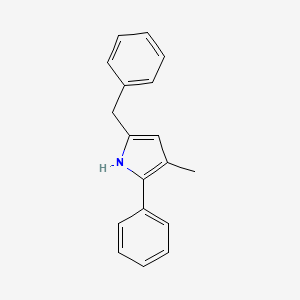

The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system of the molecule .Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can be used as reactants for the preparation of spirooxoindolepyrrolidines via a series of reactions including reduction, oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Physical and Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 193.18 . It is stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

Indole Synthesis

Indole structures, including those similar to "Methyl 7-fluoro-1H-indole-2-carboxylate", are pivotal in medicinal chemistry due to their presence in numerous biologically active molecules. The comprehensive review by Taber and Tirunahari (2011) presents various methodologies for synthesizing indoles, highlighting their significance in developing pharmaceuticals. The classification of indole syntheses provided offers insight into potential synthetic routes that could be applicable to "this compound", emphasizing the importance of the indole core in drug development (Taber & Tirunahari, 2011).

Fluorescence in Molecular Imaging

Fluorophores, including fluorinated indoles, play a critical role in molecular imaging for cancer diagnosis. Alford et al. (2009) reviewed the toxicity of widely used fluorophores, indicating the potential of "this compound" for imaging applications due to its fluorinated structure. The review emphasizes the importance of understanding the fluorescent properties and safety profiles of such compounds when used as molecular probes in vivo (Alford et al., 2009).

Fluorinated Compounds in Drug Synthesis

The modification and application of fluorinated compounds, including "this compound", in drug synthesis are highlighted by the work on Knoevenagel condensation products. Tokala, Bora, and Shankaraiah (2022) discussed how these reactions contribute to creating anticancer agents. The review underlines the importance of fluorinated indoles in synthesizing biologically active molecules with potential anticancer properties (Tokala, Bora, & Shankaraiah, 2022).

作用機序

Target of Action

Methyl 7-fluoro-1H-indole-2-carboxylate, like many indole derivatives, is believed to interact with multiple receptors Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may interact with a variety of targets involved in these processes.

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, which can lead to various biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could influence multiple pathways . The downstream effects would depend on the specific pathway and the context within the cell or organism.

Result of Action

Given the broad range of biological activities associated with indole derivatives, this compound could potentially have diverse effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

Indole derivatives, including “Methyl 7-fluoro-1H-indole-2-carboxylate”, have diverse biological activities and hold immense potential for future therapeutic applications . They are being extensively studied for their potential uses in the treatment of various diseases .

Relevant Papers The relevant papers retrieved provide valuable insights into the properties and potential applications of “this compound”. They highlight the compound’s synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

特性

IUPAC Name |

methyl 7-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBIZAPWDPPXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743750 |

Source

|

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158331-26-0 |

Source

|

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

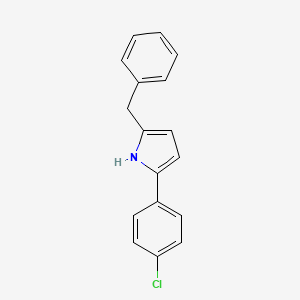

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)